molecular formula C16H19ClN2O2 B6963784 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide

3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide

Cat. No.: B6963784
M. Wt: 306.79 g/mol
InChI Key: XUOKYQKLFSPDDX-UHFFFAOYSA-N
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Description

3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining a chloro-substituted indole moiety with a cyclohexane carboxamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chloro substitution can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The cyclohexane carboxamide group can be attached via an amide coupling reaction. This involves the reaction of the indole derivative with cyclohexanecarboxylic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substitution may enhance the compound’s binding affinity and selectivity. The cyclohexane carboxamide group can influence the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: A simpler indole derivative with similar biological activities.

    Cyclohexanecarboxamide: A compound with a similar amide group but lacking the indole moiety.

Uniqueness

3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide is unique due to its combination of a chloro-substituted indole and a cyclohexane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5-chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-13-4-5-14-10(9-13)6-7-19(14)16(21)12-3-1-2-11(8-12)15(18)20/h4-5,9,11-12H,1-3,6-8H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOKYQKLFSPDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)N2CCC3=C2C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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